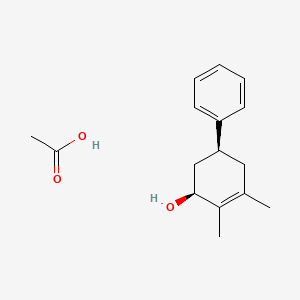
acetic acid;(1S,5S)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1S,5S)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol is a complex organic compound that combines the properties of acetic acid and a substituted cyclohexene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,5S)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the phenyl group and the dimethyl substituents. The final step involves the addition of the acetic acid moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1S,5S)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The phenyl group or the dimethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents, acids, and bases can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different alcohols or hydrocarbons.
Scientific Research Applications
Acetic acid;(1S,5S)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(1S,5S)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler alcohol with a similar cyclohexane ring structure.
Phenylcyclohexane: Contains a phenyl group attached to a cyclohexane ring.
Dimethylcyclohexane: A cyclohexane ring with two methyl substituents.
Uniqueness
Acetic acid;(1S,5S)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol is unique due to its combination of functional groups and stereochemistry. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
62082-90-0 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
acetic acid;(1S,5S)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C14H18O.C2H4O2/c1-10-8-13(9-14(15)11(10)2)12-6-4-3-5-7-12;1-2(3)4/h3-7,13-15H,8-9H2,1-2H3;1H3,(H,3,4)/t13-,14-;/m0./s1 |
InChI Key |
HEKLGCKFRUPLQI-IODNYQNNSA-N |
Isomeric SMILES |
CC1=C([C@H](C[C@H](C1)C2=CC=CC=C2)O)C.CC(=O)O |
Canonical SMILES |
CC1=C(C(CC(C1)C2=CC=CC=C2)O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















